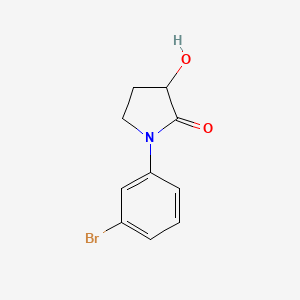
1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one
Overview
Description
1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one (1-BHP) is an organic compound of the pyrrolidine family that has been the subject of increasing research interest in recent years. It is a versatile intermediate in organic synthesis, and has been used in a wide range of applications in the fields of medicine, biology and chemistry.
Scientific Research Applications
Cardiovascular Pharmacology
1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one: has been studied for its potential in treating cardiovascular diseases, particularly arrhythmias. The compound, also known as 1-(3′-bromophenyl)-heliamine (BH) , is a synthetic tetrahydroisoquinoline that has undergone pharmacokinetic characterization. The studies have provided insights into the absorption and metabolism of BH, which could guide future research on this compound for cardiovascular applications .
Metabolite Identification
The metabolites of BH have been characterized using advanced techniques like UHPLC-MS/MS. This includes the identification of phase-I metabolites such as demethylation, dehydrogenation, and epoxidation products, as well as phase-II metabolites like glucuronide and sulfate conjugates. A total of 18 metabolites were characterized, which is crucial for understanding the drug’s efficacy and safety profile .
Organic Synthesis
1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one: serves as a precursor in the synthesis of complex organic molecules. For instance, it is used in the synthesis and characterization of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads. These compounds have significant applications in materials science and photodynamic therapy .
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins like mitogen-activated protein kinase .
Pharmacokinetics
Similar compounds have shown phase-i metabolic pathways of demethylation, dehydrogenation, and epoxidation, and phase ii metabolic pathways of glucuronide and sulfate metabolites . The maximum concentration (Cmax) reached 1.00 ± 0.45 h after oral administration .
properties
IUPAC Name |
1-(3-bromophenyl)-3-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-2-1-3-8(6-7)12-5-4-9(13)10(12)14/h1-3,6,9,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHUCBIENHCHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-hydroxypyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B1383265.png)

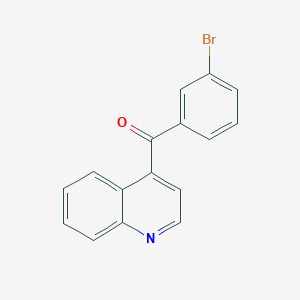
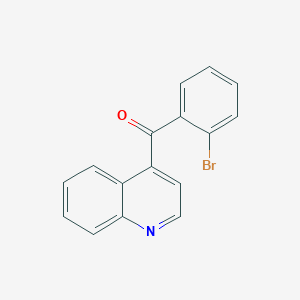
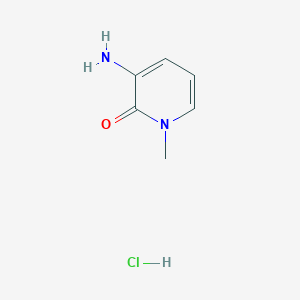
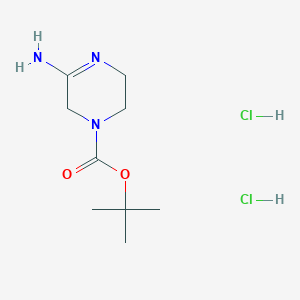
![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)

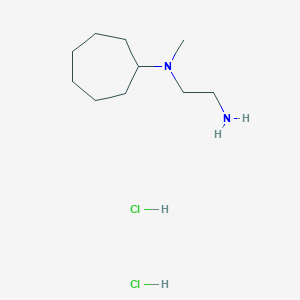

![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)
![5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B1383284.png)
![5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1383286.png)